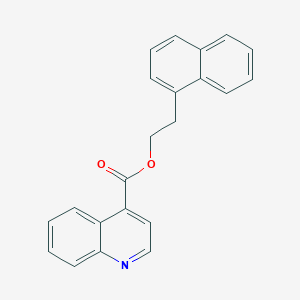
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate typically involves the reaction of naphthalene derivatives with quinoline-4-carboxylic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with enaminone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound may also interact with cellular receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
- Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a quinoline ring enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-naphthalen-1-ylethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C22H17NO2/c24-22(20-12-14-23-21-11-4-3-10-19(20)21)25-15-13-17-8-5-7-16-6-1-2-9-18(16)17/h1-12,14H,13,15H2 |
InChI Key |
KZGACXHSFCTUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCOC(=O)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















